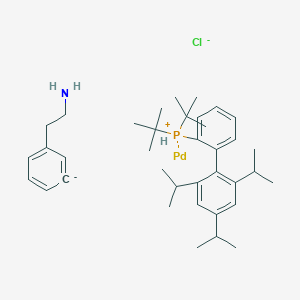
t-Bu X-Phos Pd-G1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
t-Bu X-Phos Pd-G1 is synthesized through a series of reactions involving the coupling of di-tert-butylphosphino with triisopropylbiphenyl and phenethylamine, followed by complexation with palladium chloride . The reaction conditions typically involve the use of solvents like dioxane and bases to facilitate the coupling reactions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
t-Bu X-Phos Pd-G1 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, electron-deficient anilines, and various bases. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, aryl amines, and other functionalized organic molecules .
Aplicaciones Científicas De Investigación
t-Bu X-Phos Pd-G1 has a wide range of applications in scientific research, including:
Mecanismo De Acción
t-Bu X-Phos Pd-G1 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The palladium center in the compound coordinates with the reactants, lowering the activation energy and allowing the reaction to proceed more efficiently . The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- XPhos Pd G1
- RuPhos Pd G1
- SPhos Pd G1
- BrettPhos Palladacycle
Uniqueness
t-Bu X-Phos Pd-G1 is unique due to its high efficiency and selectivity in cross-coupling reactions. It offers advantages such as lower catalyst loading and the ability to operate under mild conditions, making it a preferred choice for many synthetic applications .
Propiedades
Fórmula molecular |
C37H56ClNPPd- |
|---|---|
Peso molecular |
687.7 g/mol |
Nombre IUPAC |
ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;palladium;2-phenylethanamine;chloride |
InChI |
InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-2,4-5H,6-7,9H2;1H;/q;-1;; |
Clave InChI |
DHWDJQHLRAGGPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.C1=C[C-]=CC(=C1)CCN.[Cl-].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















